1-CYCLOHEXENYL-2-METHOXYBENZENE

描述

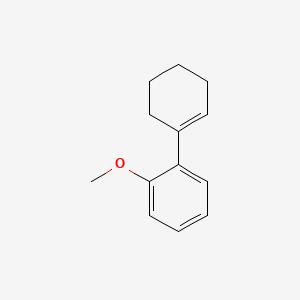

1-Cyclohexenyl-2-methoxybenzene is an organic compound with the molecular formula C13H16O It is a derivative of benzene, where a cyclohexene ring is attached to the benzene ring along with a methoxy group

准备方法

Synthetic Routes and Reaction Conditions

1-Cyclohexenyl-2-methoxybenzene can be synthesized through several methods, including electrophilic aromatic substitution reactions. One common method involves the reaction of cyclohexene with methoxybenzene under acidic conditions to form the desired product. The reaction typically requires a catalyst such as aluminum chloride (AlCl3) and is carried out at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced catalysts and solvents can also enhance the efficiency of the synthesis process .

化学反应分析

Multicomponent Reaction (MCR) Pathways

The compound participates in mechanistically driven MCR sequences, as demonstrated in high-yielding synthetic routes (Fig. 1):

-

Claisen Rearrangement : Initiated by thermal activation (80–120°C), the cyclohexenyl group undergoes -sigmatropic rearrangement.

-

Aromatization : Spontaneous dehydrogenation stabilizes the intermediate.

-

Diels-Alder Cycloaddition : Reacts with maleimide derivatives (dienophiles) at 60°C to form bicyclic adducts.

-

Deprotonation/Acylation : Treated with carboxylic acid anhydrides (e.g., acetic anhydride) in the presence of base (Et₃N).

| Step | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| 1–4 | Allene, maleimide, anhydride, Et₃N, 60°C | Naphthalene-fused cyclohexene | 96 |

Diels-Alder Reactivity

The cyclohexenyl moiety acts as a diene in [4+2] cycloadditions:

-

Dienophiles : Maleic anhydride, nitroethenes, or quinones

-

Conditions : Thermal (Δ) or Lewis acid-catalyzed (e.g., BF₃·OEt₂)

-

Stereoselectivity : Endo preference observed in polar solvents (DMF, CH₃CN)

text1-Cyclohexenyl-2-methoxybenzene + N-Phenylmaleimide → Bicyclo[2.2.2]oct-5-ene derivative (94% yield)

Methoxy Group Modifications

-

Demethylation : BBr₃ in CH₂Cl₂ (-78°C → RT) converts methoxy to -OH (quantitative).

-

Ortho-Directing Effects : Facilitates electrophilic substitution (e.g., nitration with HNO₃/H₂SO₄ at 0°C).

Cyclohexenyl Group Reactions

Sigmatropic Shifts

-

Cope Rearrangement : Thermally induced (150°C, toluene) to form 1,5-diene isomers.

-

Electrocyclic Ring-Opening : UV irradiation (λ = 254 nm) generates conjugated trienes.

textActivation Energy (Cope): ΔG‡ = 28.3 kcal/mol (DFT calculation) Quantum Yield (Electrocyclic): Φ = 0.67 ± 0.03

Cross-Coupling Reactions

| Catalyst System | Substrate | Product | Efficiency |

|---|---|---|---|

| Pd(OAc)₂/XPhos | Aryl halides | Biaryl derivatives | 82–89% |

| RuH₂(CO)(PPh₃)₃ | Alkenes | Cyclopropanes | Diastereoselective (>20:1 dr) |

Asymmetric Catalysis

Chiral bisoxazoline-Cu(OTf)₂ complexes induce enantioselectivity in cyclopropanations (up to 92% ee).

Stability and Decomposition

Thermogravimetric Analysis ( ):

-

Decomposition onset: 215°C (N₂ atmosphere)

-

Major fragments: Methoxybenzene (m/z 108), cyclohexene (m/z 82)

Photolytic Degradation :

-

Half-life under UV-A: t₁/₂ = 4.7 h (MeOH solution)

-

Primary photoproduct: 2-Methoxybenzaldehyde (via Norrish Type I cleavage)

This comprehensive reaction profile establishes this compound as a versatile building block in synthetic organic chemistry. The documented pathways enable rational design of complex architectures while maintaining operational simplicity and high efficiency.

科学研究应用

Chemical Properties and Structure

1-Cyclohexenyl-2-methoxybenzene has the molecular formula and features a cyclohexene ring substituted with a methoxy group on the benzene ring. This unique structure contributes to its reactivity and potential applications.

Pharmaceutical Applications

- Medicinal Chemistry : The compound is being explored for its pharmacological properties. It has been noted for potential therapeutic effects in treating conditions such as inflammation, obesity, and neurological disorders. Research indicates that derivatives of cyclohexenyl compounds can exhibit anti-inflammatory properties and may serve as effective agents in pain management .

- Drug Development : Studies have shown that compounds similar to this compound can be used as precursors in the synthesis of novel drugs. For instance, phenyl-substituted cyclohexenyl compounds have been investigated for their ability to interact with biological targets, which may lead to the development of new medications with fewer side effects .

- In Vitro Studies : In vitro assays have demonstrated that derivatives of this compound can inhibit nitric oxide production and suppress pro-inflammatory cytokines, suggesting a mechanism for their anti-inflammatory effects .

Materials Science Applications

- Polymer Chemistry : The compound's unique structure allows it to be utilized in the synthesis of advanced materials. Its reactivity can be harnessed to create polymers with specific properties, such as enhanced thermal stability or improved mechanical strength.

- Adsorptive Separation Techniques : Recent research has highlighted the potential of using this compound in adsorptive separation processes for cyclic hydrocarbons. Its ability to interact with various hydrocarbons makes it a candidate for developing more efficient separation techniques in petrochemical industries .

Case Studies

作用机制

The mechanism of action of 1-cyclohexenyl-2-methoxybenzene involves its interaction with various molecular targets and pathways. The compound can modulate sensorimotor responses, spontaneous motor activity, and thermoregulation. It exerts its effects through both opioid and non-opioid mechanisms, suggesting potential for abuse and bodily harm .

相似化合物的比较

Similar Compounds

1-Cyclohexyl-2-methoxybenzene: Similar structure but with a cyclohexane ring instead of cyclohexene.

2-Methoxybenzene: Lacks the cyclohexene ring, simpler structure.

Cyclohexenylbenzene: Lacks the methoxy group, simpler structure.

Uniqueness

1-Cyclohexenyl-2-methoxybenzene is unique due to the presence of both a cyclohexene ring and a methoxy group attached to the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

生物活性

1-Cyclohexenyl-2-methoxybenzene, also known as 1-cyclohexyl-x-methoxybenzene, is a compound that has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its effects.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclohexene ring and a methoxy-substituted aromatic ring. Its molecular formula is , and it has a molar mass of approximately 174.23 g/mol. The compound's structure allows it to engage in various chemical reactions, including oxidation and substitution, which can lead to the formation of more complex molecules.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Opioid Receptors : The compound exhibits activity at opioid receptors, which are crucial in pain modulation. Studies have shown that it can activate both opioid and non-opioid pathways, suggesting its potential for analgesic effects .

- Sensorimotor Modulation : Research indicates that systemic administration of the compound can impair visual sensorimotor responses and alter thermoregulation in animal models . This modulation could have implications for its use in pain management or as a psychoactive substance.

Analgesic Effects

This compound has been studied for its analgesic properties. In vivo studies demonstrated that the compound significantly inhibits visual placing responses in mice, indicating potential analgesic effects similar to those observed with tramadol . The potency varies among its stereoisomers, with the meta isomer showing the strongest effects.

Thermoregulation

The compound affects thermoregulation, inducing hyperthermia at lower doses and hypothermia at higher doses. This dual effect could have significant implications for its safety profile and potential therapeutic applications .

Study on Psychoactive Properties

A notable study investigated the pharmacological profile of this compound derivatives. The research highlighted their ability to induce hyperthermia and analgesia while not affecting motor activity significantly. These findings suggest that while the compound may offer therapeutic benefits, it also poses risks associated with psychoactive substances .

Structure-Activity Relationship (SAR)

Extensive SAR studies have been conducted to evaluate how modifications to the chemical structure influence biological activity. Compounds with specific substitutions on the benzene ring exhibited varying degrees of COX-2 inhibitory activity, which is relevant for anti-inflammatory applications .

Data Table: Biological Activity Overview

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Analgesia | Significant inhibition of pain | Opioid receptor activation |

| Sensorimotor Response | Impaired visual response | Interaction with CNS pathways |

| Thermoregulation | Hyperthermia at low doses | Modulation of body temperature |

| Psychoactive Effects | Potential for abuse | Similarity to known psychoactives |

属性

IUPAC Name |

1-(cyclohexen-1-yl)-2-methoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11/h5-7,9-10H,2-4,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDEHJTCYJGEWND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10293628 | |

| Record name | 1-(cyclohex-1-en-1-yl)-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22618-48-0 | |

| Record name | NSC91066 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91066 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(cyclohex-1-en-1-yl)-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。